molecular formula C22H31N3O4S2 B2943095 N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide CAS No. 865611-80-9

N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide

Cat. No. B2943095
CAS RN: 865611-80-9
M. Wt: 465.63
InChI Key: IQRNEGIJSHVUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds that contain a sulfonamide functional group (R-SO2-NR’R’'). They have a wide range of applications, including in the synthesis of dyes, detergents, and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would include a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two aromatic rings (benzene rings) substituted with methyl and sulfonyl groups. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Sulfonamides, including this compound, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids. They can also undergo hydrolysis under acidic or alkaline conditions, breaking the S-N bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, sulfonamides are solid at room temperature and are soluble in organic solvents. They can exhibit tautomeric behavior, existing in equilibrium between the sulfonamide (R-SO2-NH2) and the tautomeric sulfinic acid amide (R-S(O)NH2) forms.

Scientific Research Applications

Synthesis and Characterization

  • Bifunctional Sulfonamide-Amide Derivatives : A synthesis approach for bifunctional sulfonamide-amide derivatives, including compounds with similar structures to the specified chemical, demonstrated significant in vitro antibacterial and antifungal activities against various bacterial and fungal strains (Abbavaram & Reddyvari, 2013).
  • 2-Furoic Piperazide Derivatives : Research into 2-furoic piperazide derivatives, which share structural similarities with the specified compound, identified promising inhibitors for α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, suggesting potential applications in treating type 2 diabetes and Alzheimer's diseases (Abbasi et al., 2018).

Therapeutic Applications

  • Antidepressant Metabolism : A novel antidepressant, sharing a piperazine component with the specified compound, underwent metabolic studies to identify the enzymes involved in its oxidative metabolism, providing insights into drug design and the metabolic pathways of related compounds (Hvenegaard et al., 2012).
  • Multifunctional Antioxidants : Analogs of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, with additional free radical scavenger and chelating groups, were synthesized and evaluated, indicating their potential for the preventive treatment of age-related diseases such as cataracts, macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Antimicrobial and Antiviral Activity

  • Benzyl and Sulfonyl Derivatives : Synthesis and screening of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide revealed significant antibacterial, antifungal, and anthelmintic activity, offering a foundation for discovering new agents in these categories (Khan et al., 2019).
  • Antiviral Study of Morpholine Derivatives : A series of morpholine substituted sulfonamide and urea derivatives demonstrated antiviral activity against an avian paramyxovirus, with one of the sulfonamide derivatives showing significantly higher activity than Ribavirin, a commercial antiviral drug (Selvakumar et al., 2018).

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. It could potentially be developed into a new pharmaceutical drug, depending on its activity and safety profile .

properties

IUPAC Name

N-[2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S2/c1-17-5-7-21(15-19(17)3)30(26,27)23-9-10-24-11-13-25(14-12-24)31(28,29)22-8-6-18(2)20(4)16-22/h5-8,15-16,23H,9-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRNEGIJSHVUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.